3-Iodo-4-phenyl-1,2-dihydronaphthalene

Description

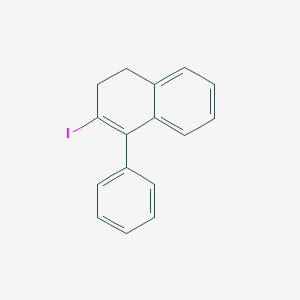

3-Iodo-4-phenyl-1,2-dihydronaphthalene is a halogenated dihydronaphthalene derivative characterized by an iodine substituent at position 3 and a phenyl group at position 4 on a partially saturated naphthalene ring system. Such halogenated aromatic systems are often explored in organic synthesis, materials science, and pharmacology due to their unique electronic and steric profiles .

Properties

CAS No. |

117408-90-9 |

|---|---|

Molecular Formula |

C16H13I |

Molecular Weight |

332.18 g/mol |

IUPAC Name |

3-iodo-4-phenyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C16H13I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 |

InChI Key |

ZDJFRKKPPVLIGG-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I |

Synonyms |

3-IODO-4-PHENYL-1,2-DIHYDRO-NAPHTHALENE |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Dihydronaphthalene and Tetrahydronaphthalene Derivatives

Example Compound : (1SR,2SR,3RS)-3-Iodo-2-phenyl-1-(4-pivaloyloxy-phenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene (Compound 8, )

- Structural Differences :

- Ring Saturation : Compound 8 has a tetrahydronaphthalene core (four saturated bonds) versus the dihydronaphthalene system (two saturated bonds) in the target compound, influencing planarity and conjugation.

- Substituents : Additional methoxy and pivaloyloxy groups in Compound 8 introduce steric bulk and polarity, whereas the target compound features a simpler phenyl group.

- Synthesis : Both compounds likely undergo iodination via electrophilic substitution or metal-mediated coupling. Compound 8 was synthesized using I(py)₂BF₄ and BF₃·OEt₂, suggesting analogous methods may apply to the target compound .

Example Compound : 3-Chloro-N-phenyl-phthalimide ()

- Structural Differences : A chlorinated phthalimide with a fully aromatic isoindole-1,3-dione core.

- Applications: Used as a monomer for polyimide synthesis, highlighting the role of halogenated aromatics in polymer chemistry. The iodine in 3-Iodo-4-phenyl-1,2-dihydronaphthalene may similarly stabilize polymers but with greater steric hindrance .

Hydroxylated and Quinone-Based Dihydronaphthalenes

Example Compounds :

- Key Insight: The iodine and phenyl groups in the target compound likely hinder metabolic activation to reactive quinones, reducing toxicity compared to hydroxylated derivatives .

Oxygenated Dihydronaphthalene Derivatives ()

Example Compounds :

- 1-Oxo-2-phenyl-1,2-dihydronaphthalene derivatives with methoxy, pyrenyl, or thiophenyl substituents.

- Structural Impact : The iodine atom’s polarizability and size may promote halogen bonding, contrasting with the hydrogen-bond-driven packing in oxygenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.